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Compound of Interest

Compound Name: Methyl violet

Cat. No.: B1330046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl Violet 2B,

a tetramethylated pararosaniline, through the oxidative coupling of N,N-dimethylaniline. This

document outlines the core chemical principles, detailed experimental protocols, and

quantitative data associated with the synthesis.

Introduction
Methyl Violet 2B is a cationic triarylmethane dye, an essential component of C.I. Basic Violet

1.[1] Historically, the synthesis of methyl violet, first reported by Charles Lauth in 1861,

involves the oxidation of N,N-dimethylaniline.[2] The process is a cornerstone of industrial dye

chemistry and serves as a classic example of electrophilic aromatic substitution and oxidation

reactions.

The overall synthesis is believed to proceed through the initial oxidation of a methyl group on a

dimethylaniline molecule to generate a formaldehyde equivalent.[3] This electrophilic species

then undergoes condensation with other molecules of dimethylaniline and its derivatives. The

resulting leuco base, a diphenylmethane derivative, is subsequently oxidized in the presence of

excess dimethylaniline to form the final triphenylmethane chromophore.[3] Copper (II) salts,

typically copper (II) sulfate, are widely employed as catalysts for the oxidation steps.[3][4]

Commercial preparations of methyl violet are often mixtures of tetra-, penta-, and

hexamethylated pararosanilins.[1][5] The degree of methylation influences the final shade of
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the dye, with higher methylation leading to bluer shades.[4] This guide focuses on methods

yielding a preponderance of the tetramethylated product, Methyl Violet 2B.

Synthesis Pathway and Mechanism
The synthesis of Methyl Violet 2B from dimethylaniline is a multi-step process initiated by an

oxidation reaction. The key stages are:

Formation of the Carbon Bridge: A methyl group of N,N-dimethylaniline is oxidized, a

reaction catalyzed by a copper (II) salt, to form an electrophilic formaldehyde equivalent.[3]

First Condensation: The formaldehyde equivalent reacts with two molecules of N,N-

dimethylaniline via electrophilic aromatic substitution to form an intermediate, 4,4'-

bis(dimethylamino)diphenylmethane (a leuco base).

Oxidation and Second Condensation: The leuco base is oxidized and condenses with

another molecule of N,N-dimethylaniline. This step forms the triphenylmethane backbone of

the final dye in its colorless leuco form.

Final Oxidation: The triphenylmethane leuco base is oxidized to form the final conjugated

system, yielding the colored Methyl Violet 2B dye.

A detailed diagram of this proposed reaction pathway is presented below.
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Caption: Proposed reaction pathway for the synthesis of Methyl Violet 2B.
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Experimental Protocols
Two primary methods for the synthesis are detailed below. The first is a classic procedure

utilizing phenol as a diluent, while the second presents a modification to avoid the use of

phenol, thereby producing an odorless product.

Protocol 1: Phenol-Mediated Synthesis
This method, adapted from the work of H.J.M. Creighton (1919), has reported yields of 75-85%.

[4]

Reagents:

N,N-dimethylaniline

Copper (II) sulfate, hydrated (CuSO₄·5H₂O), finely ground

Sodium chloride (NaCl), dried

Phenol

Sulfuric acid (H₂SO₄)

Sodium hydroxide (NaOH)

Procedure:

Melt Preparation: Intimately mix 12 kg of finely ground copper (II) sulfate with 190 kg of dried

sodium chloride.

Under constant stirring, add a solution of 8 kg of phenol dissolved in 1 L of water to the salt

mixture.

Gradually add 20 kg of N,N-dimethylaniline to the mixture.

Reaction: Transfer the resulting melt to a closed iron vessel equipped with a mechanical

stirrer. Heat the mixture to 57-60°C and maintain continuous stirring. The copper sulfate
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reacts with sodium chloride to form cupric chloride, the active oxidizing agent. Atmospheric

oxygen re-oxidizes the resulting cuprous chloride, sustaining the catalytic cycle.[4]

Work-up and Isolation:

After the reaction is complete, treat the mixture with sodium sulfide to precipitate copper

as copper sulfide.

Decant the mother liquor.

Add 1000 L of water to the residue, bring to a boil, and gradually add 15 kg of sulfuric acid.

Continue boiling for two hours to dissolve the color base. .

Separate the deep violet dye solution from the insoluble copper sulfide.

Nearly neutralize the acidic dye solution with sodium hydroxide.

Purification:

"Salt out" the dye by adding sodium chloride. Upon cooling, the methyl violet solidifies

into a resinous mass.

For further purification, redissolve the crude product in 750 L of boiling water.

Filter the solution and salt out the pure methyl violet by again adding sodium chloride.

Protocol 2: Phenol-Free Synthesis
This method, described in U.S. Patent 2,816,900, avoids the use of phenol by employing an

emulsifying agent, resulting in an odorless product with a "good yield".[2][3]

Reagents:

N,N-dimethylaniline

Copper (II) sulfate crystals (CuSO₄·5H₂O)

Sodium chloride (NaCl)
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Sodium chlorate (NaClO₃)

Emulsifying agent (e.g., alkylol-substituted aliphatic guanidinium N-alkylol-substituted

aliphatic carbamate)

Siliceous filter aid

Procedure:

Solution Preparation: Prepare a solution of 160 parts by weight of copper sulfate crystals and

53 parts of sodium chloride in 540 parts of water.

Add 24 parts of a siliceous filter aid to the solution.

Emulsification: Add 3 parts of the emulsifying agent, followed by 224 parts of N,N-

dimethylaniline. Stir the slurry vigorously to form an emulsion.

Reaction: Heat the slurry to approximately 60°C.

Gradually add a solution of 56 parts of sodium chlorate in 150 parts of water. Sodium

chlorate acts as an additional oxidizing agent.

Continue stirring at 60°C until the reaction is substantially complete.

Work-up and Isolation:

Heat the mixture to 85°C and then cool to room temperature.

Isolate the methyl violet by fixing the copper as copper sulfide.

Decant the mother liquor.

Extract the dye from the residue with hot water.

Salt out the violet from the extraction liquors and separate the product.

Experimental Workflow
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The general workflow for the synthesis and purification of Methyl Violet 2B is outlined in the

diagram below.
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Caption: General experimental workflow for Methyl Violet 2B synthesis.
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Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of

Methyl Violet 2B.

Table 1: Synthesis Parameters and Yield

Parameter Phenol-Mediated Method Phenol-Free Method

Primary Oxidant
Cupric Chloride (from CuSO₄ +

NaCl)

Copper (II) Salt + Sodium

Chlorate

Catalyst Copper (II) Sulfate Copper (II) Sulfate

Reaction Temp. 57 - 60°C ~60°C

Key Additive Phenol Emulsifying Agent

Reported Yield 75 - 85%[4] "Good Yield"[2]

Table 2: Physicochemical and Spectroscopic Data for Methyl Violet 2B

Property Value

Chemical Formula C₂₃H₂₆N₃Cl[1]

Appearance Green to dark-green powder/crystals[1][6]

Solubility Soluble in water and ethanol[1]

UV-Vis λmax 580 - 588 nm (in 50:50 Ethanol:Water)[6]

UV-Vis λmax 583 - 587 nm[5]

UV-Vis λmax 587 nm[7]

Conclusion
The synthesis of Methyl Violet 2B from N,N-dimethylaniline is a robust and well-established

process in industrial organic chemistry. The reaction proceeds via a copper-catalyzed oxidative

condensation pathway. While traditional methods employing phenol are effective, modern
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variations have been developed to avoid the formation of odorous byproducts by using

emulsifying agents. The process can achieve high yields, and the resulting dye is characterized

by a strong visible light absorption maximum around 585 nm. The protocols and data presented

in this guide provide a detailed technical foundation for the laboratory- or industrial-scale

synthesis of this important triarylmethane dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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